molecular formula C11H24N2O2 B13586542 tert-butyl N-methyl-N-[4-(methylamino)butan-2-yl]carbamate CAS No. 1824595-35-8

tert-butyl N-methyl-N-[4-(methylamino)butan-2-yl]carbamate

Cat. No.: B13586542
CAS No.: 1824595-35-8
M. Wt: 216.32 g/mol
InChI Key: IDRAAAKGPPQRTE-UHFFFAOYSA-N
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Description

tert-Butyl N-methyl-N-[4-(methylamino)butan-2-yl]carbamate is a chemical compound with the molecular formula C12H26N2O4 It is a derivative of carbamate, which is an organic compound derived from carbamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-methyl-N-[4-(methylamino)butan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with N-methyl-4-(methylamino)butan-2-amine. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-methyl-N-[4-(methylamino)butan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles[][3].

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-methyl-N-[4-(methylamino)butan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology

In biological research, this compound is used to study enzyme-substrate interactions and the effects of carbamate derivatives on biological systems. It can serve as a model compound for investigating the metabolism and toxicity of carbamates .

Medicine

It may be used in the synthesis of drugs that target specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties .

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-[4-(methylamino)butan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. Alternatively, it may bind to receptors and modulate their activity, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both tert-butyl and methylamino groups allows for versatile chemical transformations and interactions with biological targets .

Properties

CAS No.

1824595-35-8

Molecular Formula

C11H24N2O2

Molecular Weight

216.32 g/mol

IUPAC Name

tert-butyl N-methyl-N-[4-(methylamino)butan-2-yl]carbamate

InChI

InChI=1S/C11H24N2O2/c1-9(7-8-12-5)13(6)10(14)15-11(2,3)4/h9,12H,7-8H2,1-6H3

InChI Key

IDRAAAKGPPQRTE-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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